molecular formula C14H18OS B1324868 Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone CAS No. 898780-69-3

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone

Cat. No. B1324868
CAS RN: 898780-69-3
M. Wt: 234.36 g/mol
InChI Key: LMRGYLWCMORASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone is a chemical compound with the molecular formula C14H18OS . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone is represented by the formula C14H18OS . The molecular weight of the compound is 234.36 g/mol .

Scientific Research Applications

Antimicrobial Activity

Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, including compounds structurally similar to Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, have demonstrated effectiveness against certain microorganisms, showcasing potential antimicrobial applications (Koca et al., 2005).

Synthetic Applications in Organic Chemistry

Various studies have focused on the synthesis and reactivity of compounds like Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. These include the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols from similar ketones (Uchiyama et al., 1998), and the use of cyclobutyl phenyl sulfoxide and related compounds in the spiroannelation of cyclopentanone (Fitjer et al., 1995).

Chemical Reactions and Properties

The chemical behavior of cyclobutyl-related ketones in various reactions has been extensively studied. For instance, the reactivity of tertiary arylcarbinyloxyl radicals with alpha-cyclobutyl groups in β-scission reactions was explored (Bietti et al., 2005). Additionally, the [2+2] cycloaddition reactions involving alkenyl sulfide and α,β-unsaturated ketones to produce 1-cyclobutenyl ketones are relevant to the study of cyclobutyl compounds (Takeda et al., 1986).

Applications in Synthesis of Complex Molecules

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone and related compounds find application in the synthesis of complex organic molecules. For example, l-proline-catalyzed direct asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones facilitate the creation of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, illustrating the potential for synthesizing complex organic structures (Bernard et al., 2007).

properties

IUPAC Name

1-cyclobutyl-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18OS/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRGYLWCMORASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644354
Record name 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone

CAS RN

898780-69-3
Record name 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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